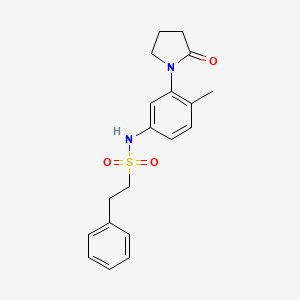

![molecular formula C13H13NO3 B2989617 3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid CAS No. 194928-68-2](/img/structure/B2989617.png)

3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

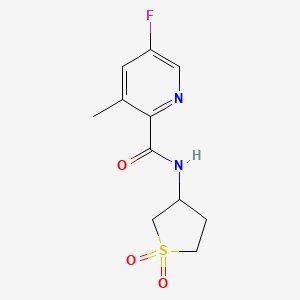

“3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 194928-68-2 . It has a molecular weight of 231.25 . The IUPAC name for this compound is (2E)-3- [4- (2-oxo-1-pyrrolidinyl)phenyl]-2-propenoic acid .

Molecular Structure Analysis

The molecular structure of this compound comprises the expected 4-phenylazobenzoyl and (2-oxopyrrolidin-3-yl)oxy segments linked by the carboxyester bond .Chemical Reactions Analysis

While specific chemical reactions involving “3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid” are not available, compounds with similar structures have been shown to cause microtubule depolymerisation .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Applications De Recherche Scientifique

In Vitro Antiviral Activity

A study highlights a novel, orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease with potent antiviral activity against all HRV serotypes tested, related picornaviruses, and HRV clinical isolates. This compound demonstrated concentration-dependent inhibition of HRV 3C-mediated polyprotein processing in infected cells, confirming its mechanism of action. The compound was found to be safe and well-tolerated in single oral doses up to 2,000 mg in healthy volunteers, suggesting potential therapeutic applications (Patick et al., 2005).

Molecular Structure Analysis

Another research focused on the structural investigation of substituted prop-2-enoic acids, providing insights into their crystallography, spectroscopy, and quantum chemical calculations. The study identified the stabilization forces within these compounds and analyzed their vibrational modes and absorbance characteristics, contributing to a better understanding of their chemical properties (Venkatesan et al., 2016).

Organic Synthesis and Heterocyclic Compound Formation

Research into regioselective Diastereomeric Michael adducts from certain prop-2-enoic acids as key starting materials for synthesizing various heterocyclic compounds, including pyridazinone and furanone, demonstrates the versatility of these compounds in organic synthesis. This work underscores the role of steric factors in regioselectivity and the utility of these compounds in generating a wide range of heterocyclic structures (El-Hashash & Rizk, 2016).

Coordination Chemistry and Photophysical Properties

A study on lanthanide-based coordination polymers assembled from derivatives of benzoic acids provides insights into their syntheses, crystal structures, and photophysical properties. This research highlights the potential of such compounds in materials science, particularly in light-emitting and electronic applications (Sivakumar et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities .

Propriétés

IUPAC Name |

(E)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWOSZUZMNXRKC-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)

![2-(3,9-dimethyl-7-(3-methylbenzyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2989543.png)

![N-[(4-fluorophenyl)methyl]-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2989545.png)

![7-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2989553.png)

![7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2989554.png)

![(Z)-2-(4-((2-(3-chlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)acetamide](/img/structure/B2989557.png)